CAS Registration Ambiguity: 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol Versus Tyramine as Structural Comparator
2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol is associated with CAS Registry Number 51-67-2 , which is officially assigned to tyramine (4-(2-aminoethyl)phenol, C8H11NO, molecular weight 137.18 g/mol) [1]. This registration discrepancy indicates that the compound bearing the ortho-substituted hydroxybutylaminoethyl moiety lacks an independent, validated CAS registry number in public authoritative databases. For procurement purposes, this means that ordering by CAS number alone may result in delivery of tyramine rather than the intended ortho-substituted derivative, creating substantial risk of compound misidentification.
| Evidence Dimension | Chemical structure identity |
|---|---|
| Target Compound Data | Ortho-substituted phenol with 3-hydroxybutylaminoethyl side chain; molecular formula C12H19NO2; molecular weight 209.28 g/mol [2] |
| Comparator Or Baseline | Tyramine: para-substituted phenol with 2-aminoethyl side chain; molecular formula C8H11NO; molecular weight 137.18 g/mol; CAS 51-67-2 [1] |
| Quantified Difference | Target compound is a distinct chemical entity with a different substitution pattern (ortho vs. para) and an additional hydroxybutyl group, resulting in a molecular weight difference of 72.1 g/mol and a different molecular formula (C12H19NO2 vs. C8H11NO). |
| Conditions | Structure comparison based on chemical nomenclature and published InChI/SMILES data [2] |
Why This Matters
Procurement based solely on CAS number 51-67-2 may result in delivery of the incorrect compound (tyramine); structural verification by orthogonal analytical methods (NMR, LC-MS) is essential upon receipt.
- [1] PubChem. Tyramine (CID 5610). CAS 51-67-2. View Source
- [2] ShaChemLin. 2-{1-[(3-hydroxybutyl)amino]ethyl}phenol. InChI and SMILES data. View Source
